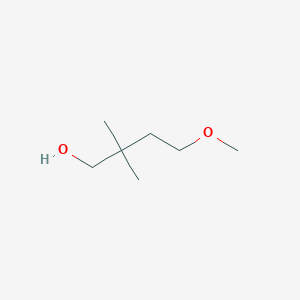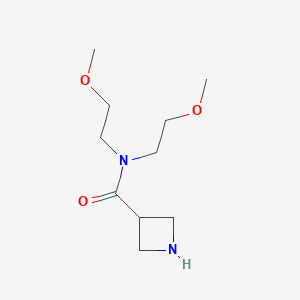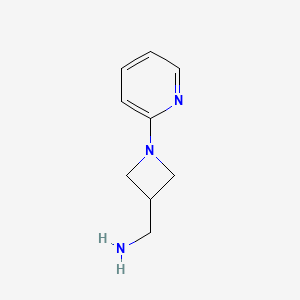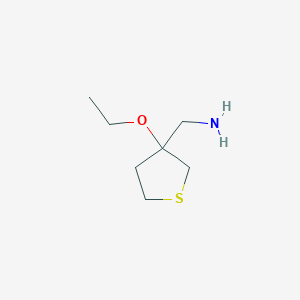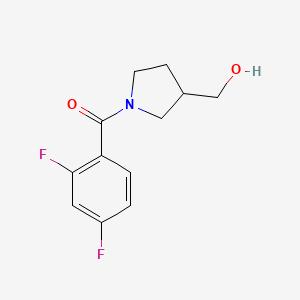
(2,4-Difluorofenil)(3-(hidroximetil)pirrolidin-1-il)metanona
Descripción general
Descripción
This molecule is a biologically important alkylaminophenol compound . The most important bonds of this molecule are chiral C–H and hydroxyl bonds .
Synthesis Analysis
The synthesis of this compound is achieved by the Petasis reaction . In one study, using an excess of MnO2, in ethyl acetate, at reflux for 4 hours, a related compound was obtained in 70% yield .Molecular Structure Analysis
The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . Phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity, thereby resulting in extensive investigation and reporting of numerous associated crystal structures .Chemical Reactions Analysis
The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos: Andamiaje de pirrolidina
El anillo de pirrolidina, un componente central de este compuesto, es un andamiaje versátil en el descubrimiento de fármacos. Es ampliamente utilizado por los químicos medicinales para crear compuestos para tratar enfermedades humanas debido a su capacidad para explorar eficazmente el espacio farmacoforico, contribuir a la estereoquímica y aumentar la cobertura tridimensional . El grupo difluorofenilo podría potencialmente mejorar la capacidad de la molécula para interactuar con varios objetivos biológicos, ofreciendo una vía hacia nuevos compuestos biológicamente activos.
Síntesis estereoselectiva
La estereogenicidad del anillo de pirrolidina permite la creación de diferentes estereoisómeros. Este compuesto se puede utilizar para estudiar los efectos de la orientación espacial de los sustituyentes en la actividad biológica. Los investigadores pueden investigar cómo los diferentes estereoisómeros se unen a las proteínas enantioselectivas, lo cual es crucial para el desarrollo de medicamentos más efectivos y específicos .
Modulación farmacocinética
Modificar las propiedades fisicoquímicas de los candidatos a fármacos es esencial para optimizar los perfiles de absorción, distribución, metabolismo, excreción y toxicidad (ADME/Tox). La introducción del grupo (2,4-difluorofenil) en este compuesto podría explorarse por sus efectos en estos parámetros, lo que podría conducir a fármacos con mejores perfiles farmacocinéticos .
Mecanismo De Acción
Target of action
They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-DFPM has several advantages and limitations for laboratory experiments. On the one hand, this compound is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Furthermore, this compound has been studied extensively, and its mechanism of action is well understood. On the other hand, this compound is relatively expensive, and its effects are relatively short-lived, meaning that it must be administered multiple times in order to achieve the desired results.
Direcciones Futuras
There are a variety of potential future directions for 2,4-DFPM. In particular, this compound could be further studied for its potential to act as a (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone agonist, and its effects on various biochemical pathways and physiological processes. Additionally, this compound could be used to study the role of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone in the development of neurological disorders, such as epilepsy, depression, and anxiety. Furthermore, this compound could be used to develop new anxiolytic drugs, or to improve existing drugs. Finally, this compound could be used to study the effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone agonists on various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Análisis Bioquímico
Biochemical Properties
(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. For example, it has been found to inhibit the activity of certain kinases by competing with ATP for binding to the kinase’s active site. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under acidic or basic conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .
Metabolic Pathways
(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolic conversion .
Transport and Distribution
The transport and distribution of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biological effects .
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-1-2-10(11(14)5-9)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMCTLLOJGNMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)
![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)

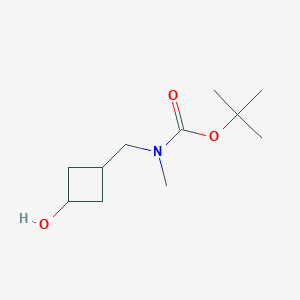
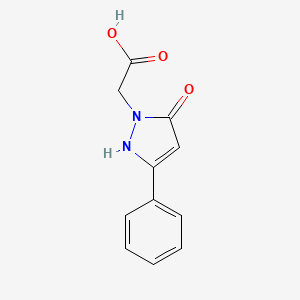
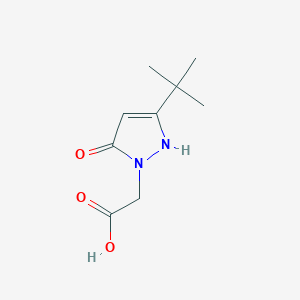
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
